molecular formula C33H32N6O6S2 B2670039 N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 393586-46-4

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No. B2670039
CAS RN: 393586-46-4
M. Wt: 672.78
InChI Key: RPCBHEYXHAIEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups including a thiophene, a dihydropyrazole, a triazole, and a furan. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest is part of a broader category of chemicals that have been synthesized for various scientific research applications, primarily in the field of medicinal chemistry. While the specific compound might not be directly mentioned in available literature, compounds with similar structural motifs have been explored. For instance, Prabhuswamy et al. (2016) synthesized 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, highlighting the synthesis and crystal structure analysis of compounds featuring dimethoxyphenyl and thiophen-2-yl groups Prabhuswamy et al., 2016. This research contributes to understanding the crystal and molecular structures stabilized by hydrogen bond interactions, which is crucial for the development of pharmaceutical agents.

Biological Activity

Compounds structurally related to the one have been synthesized and evaluated for their biological activities. Aghekyan et al. (2020) investigated novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles for their antibacterial activity Aghekyan et al., 2020. Similarly, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives derived from visnaginone and khellinone, assessing them for anti-inflammatory and analgesic activities. They found significant inhibitory activity on COX-2 selectivity, with good analgesic and anti-inflammatory effects Abu‐Hashem et al., 2020.

Mechanistic Insights and Chemical Transformations

Further exploring the chemical reactivity and mechanism, Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing insights into ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms Ledenyova et al., 2018. These studies are essential for understanding the synthetic pathways and potential biological activities of complex organic compounds.

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N6O6S2/c1-4-44-22-14-12-21(13-15-22)38-29(19-34-32(41)27-10-6-16-45-27)35-36-33(38)47-20-30(40)39-25(18-24(37-39)28-11-7-17-46-28)23-8-5-9-26(42-2)31(23)43-3/h5-17,25H,4,18-20H2,1-3H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCBHEYXHAIEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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